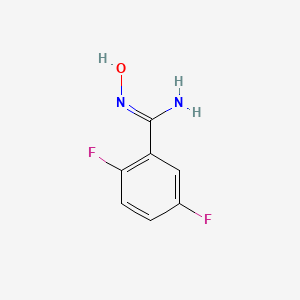

2,5-Difluorobenzamidoxime

Description

Context and Significance within Contemporary Organic Synthesis

Fluorinated compounds are of immense interest in modern organic synthesis, primarily due to the profound effects that fluorine substitution can have on a molecule's physical, chemical, and biological properties. The introduction of fluorine can alter acidity, basicity, metabolic stability, and lipophilicity, making it a powerful tool in the design of new pharmaceuticals and functional materials. evitachem.comfishersci.com Amidoximes, as a functional group, are versatile precursors for the synthesis of various heterocyclic compounds and are recognized as important pharmacophores. cymitquimica.com The combination of a fluorinated aromatic ring and an amidoxime (B1450833) functional group, as seen in fluorinated benzamidoximes, thus represents a significant area of research for creating novel molecules with potentially enhanced biological activities.

The Amidoxime Functional Group: Fundamental Chemical Properties and Reactivity Profile

The amidoxime functional group, with the general structure R-C(NH₂)=NOH, is essentially an oxime of an amide. bldpharm.com This group possesses both an acidic N-OH proton and a basic amino group, allowing it to act as both a hydrogen bond donor and acceptor. synquestlabs.com A key feature of amidoximes is their tautomerism; they can exist in different forms, including the amidoxime, the zwitterionic aminonitrone, and the iminohydroxylamine forms. synquestlabs.com

The reactivity of amidoximes is rich and varied. They are most commonly synthesized by the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. Current time information in New York, NY, US. This reaction is a widely used method for preparing a variety of amidoximes in high yields. Current time information in New York, NY, US. Amidoximes can be oxidized to generate nitric oxide (NO), a crucial signaling molecule in various physiological processes, which has led to their investigation as NO-donor drugs. Current time information in New York, NY, US.nih.gov They can also be reduced to form amidines, another class of biologically active compounds. Current time information in New York, NY, US. Furthermore, the amidoxime group is a versatile building block in organic synthesis, readily undergoing cyclization reactions to form important heterocycles like 1,2,4-oxadiazoles.

Positioning of 2,5-Difluorobenzamidoxime within the Benzamidoxime (B57231) Family

This compound belongs to the family of benzamidoximes, which are derivatives of benzoic acid. Within this family, it is distinguished by the presence of two fluorine atoms on the benzene (B151609) ring at positions 2 and 5. The placement of these fluorine atoms significantly influences the electronic properties of the aromatic ring and, consequently, the reactivity and properties of the amidoxime group. The strong electron-withdrawing nature of fluorine is expected to increase the acidity of the N-OH proton compared to non-fluorinated benzamidoxime.

The synthesis of this compound would typically proceed from 2,5-difluorobenzonitrile (B1295057), following the general method of reacting a nitrile with hydroxylamine. While detailed studies on this specific isomer are not abundant in publicly available literature, its existence is confirmed through its unique CAS number, 885957-32-4, and its availability from various chemical suppliers. cymitquimica.comsynquestlabs.comapolloscientific.co.ukfujifilm.com Its utility is likely as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry, where the 2,5-difluoro substitution pattern might be a key element for biological activity. For instance, related difluorinated benzamidoximes, such as the 2,4-difluoro isomer, have been used as intermediates in the creation of complex heterocyclic structures. epo.org

Historical Development and Early Research Trajectories of Amidoxime Chemistry

The study of amidoximes dates back to the 19th century. The first amidoxime, formamidoxime, was synthesized in 1873 by Lossen and Schigerdecker. Current time information in New York, NY, US. However, it was Tiemann's work in 1884 that correctly established the chemical structure of this functional group. Current time information in New York, NY, US. Early research focused on the fundamental synthesis and reactivity of these compounds. The most common and enduring synthetic method established during this period was the reaction of nitriles with hydroxylamine. Current time information in New York, NY, US. A comprehensive review of the chemistry of amidoximes and related compounds was published in Chemical Reviews in 1962, consolidating the knowledge of the time. epa.gov In the latter half of the 20th century and into the 21st, research has increasingly focused on the applications of amidoximes, particularly in medicinal chemistry due to their diverse biological activities, and in materials science, such as in the development of polymers for uranium extraction from seawater. cymitquimica.comsynquestlabs.com

Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBWDGSJHXFWJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=NO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)/C(=N/O)/N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity, Derivatization, and Transformation Pathways of 2,5 Difluorobenzamidoxime

Reactions at the Amidoxime (B1450833) Functional Group

The amidoxime functional group (-C(NH₂)=NOH) of 2,5-difluorobenzamidoxime is amphoteric, possessing both acidic (hydroxy group) and basic (amino group) characteristics. This allows for a range of reactions, including alkylation, acylation, and rearrangements.

N-Alkylation and O-Alkylation Reactions

The nitrogen and oxygen atoms of the amidoxime group are both nucleophilic and can undergo alkylation reactions. The regioselectivity of these reactions—whether alkylation occurs at the nitrogen (N-alkylation) or the oxygen (O-alkylation)—is influenced by several factors, including the nature of the alkylating agent, the reaction conditions (such as the base and solvent used), and steric hindrance.

While specific studies on the N- and O-alkylation of this compound are not extensively detailed in the reviewed literature, the general reactivity of amidoximes suggests that a mixture of N- and O-alkylated products is often possible. The selectivity can sometimes be controlled; for instance, alkylation of the silver salt of an amidoxime in benzene (B151609) has been reported to favor O-alkylation, whereas using an alkali salt in DMF tends to result in N-alkylation nih.gov.

| Product Type | General Reactants | General Conditions | Potential Products |

| O-Alkylated | Alkyl halide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | This compound O-ether |

| N-Alkylated | Alkyl halide | Stronger base (e.g., NaH), Aprotic solvent | N-Alkyl-2,5-difluorobenzamidoxime |

Acylation and Related Derivatizations

Acylation of this compound is a critical reaction, particularly as a key step in the synthesis of 1,2,4-oxadiazoles. The reaction typically involves the treatment of the amidoxime with an acylating agent, such as an acyl chloride or a carboxylic anhydride. This initially forms an O-acylamidoxime intermediate. This intermediate is often unstable and undergoes subsequent cyclization, usually through heating or under basic or acidic conditions, to yield the corresponding 1,2,4-oxadiazole.

The general mechanism involves the nucleophilic attack of the hydroxyl group of the amidoxime on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group (e.g., chloride). The resulting O-acyl derivative then undergoes an intramolecular cyclization with the loss of a water molecule to form the stable 1,2,4-oxadiazole ring.

| Acylating Agent | Intermediate | Product |

| Acyl Chloride | O-Acyl-2,5-difluorobenzamidoxime | 3-(2,5-Difluorophenyl)-5-substituted-1,2,4-oxadiazole |

| Carboxylic Anhydride | O-Acyl-2,5-difluorobenzamidoxime | 3-(2,5-Difluorophenyl)-5-substituted-1,2,4-oxadiazole |

| Carboxylic Acid (with coupling agent) | O-Acyl-2,5-difluorobenzamidoxime | 3-(2,5-Difluorophenyl)-5-substituted-1,2,4-oxadiazole |

Rearrangement Reactions

While specific rearrangement reactions of this compound are not well-documented, amidoximes, in general, can be precursors for reactions like the Tiemann rearrangement, which converts an amidoxime to a urea derivative under acidic conditions. Another relevant transformation is the Beckmann rearrangement of the corresponding O-sulfonylated amidoxime, which can lead to the formation of carbodiimides. However, the application of these rearrangements specifically to this compound requires further investigation.

Cycloaddition Reactions and Heterocyclic Ring Formation

This compound serves as a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds, most notably 1,2,4-oxadiazoles.

Synthesis of 1,2,4-Oxadiazoles from this compound

The most common and well-established synthetic application of this compound is its conversion into 3-(2,5-difluorophenyl)-1,2,4-oxadiazoles. This transformation is typically achieved by reacting the amidoxime with a variety of carbonyl compounds or their derivatives. The general strategy involves the formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration.

A variety of reagents and conditions can be employed for this synthesis:

Reaction with Carboxylic Acids: In the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), this compound can react with carboxylic acids to form the corresponding 1,2,4-oxadiazoles nih.gov.

Reaction with Acyl Chlorides or Anhydrides: This is a classical method where the amidoxime is acylated to form the O-acyl intermediate, which is then cyclized nih.gov.

One-Pot Syntheses: Modern synthetic methods often favor one-pot procedures. For instance, the reaction of amidoximes with carboxylic acid esters in the presence of a strong base like NaOH in DMSO at room temperature has been reported for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles nih.gov. Another approach involves the use of Vilsmeier reagent to activate the carboxylic acid nih.gov.

| Reactant | Catalyst/Conditions | Product |

| Carboxylic Acid | EDC, heat | 3-(2,5-Difluorophenyl)-5-substituted-1,2,4-oxadiazole |

| Carboxylic Acid Ester | NaOH/DMSO, room temperature | 3-(2,5-Difluorophenyl)-5-substituted-1,2,4-oxadiazole |

| Acyl Chloride | Base, heat | 3-(2,5-Difluorophenyl)-5-substituted-1,2,4-oxadiazole |

Formation of Other Nitrogen- and Oxygen-Containing Heterocycles

Beyond the synthesis of 1,2,4-oxadiazoles, the reactivity of the amidoxime group in this compound allows for its potential use in the construction of other heterocyclic systems. For example, reactions with 1,3-dicarbonyl compounds or their equivalents could lead to the formation of pyrimidine derivatives. The reaction of amidoximes with α,β-unsaturated ketones or esters can also be a pathway to other nitrogen- and oxygen-containing heterocycles. However, specific examples of these transformations starting from this compound are not prominently featured in the surveyed literature, indicating a potential area for further research.

Reactivity of the 2,5-Difluorophenyl Moiety

The chemical behavior of the 2,5-difluorophenyl group within the this compound molecule is dictated by the strong electronegativity and electronic effects of the two fluorine substituents. These atoms significantly influence the electron density of the aromatic ring, governing its susceptibility to various substitution reactions. The reactivity pathways are primarily centered around nucleophilic aromatic substitution, the limitations of electrophilic substitution, and modern metal-mediated cross-coupling techniques.

Nucleophilic Aromatic Substitution (S_NAr) Reactions

Nucleophilic aromatic substitution (S_NAr) is a principal reaction pathway for highly halogenated and electron-deficient aromatic rings. In the 2,5-difluorophenyl moiety, the fluorine atoms act as potential leaving groups. The reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.comnih.govchemistrysteps.com

The amidoxime functional group, -C(=NOH)NH₂, can influence the ring's reactivity. While typically electron-donating through resonance, its effect can be modulated by reaction conditions. The success of an S_NAr reaction on the 2,5-difluorophenyl ring is highly dependent on the nature of the nucleophile and the ability of the ring to accommodate the intermediate negative charge. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized anionic intermediate, followed by the expulsion of the fluoride (B91410) ion to restore aromaticity. chemistrysteps.comyoutube.com

Fluorine is a particularly effective leaving group in S_NAr reactions, a counterintuitive fact given the strength of the C-F bond. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawal of the highly electronegative fluorine atom. masterorganicchemistry.com This makes the carbon atom more electrophilic and susceptible to attack.

In the context of the 2,5-difluorophenyl group, substitution can theoretically occur at either the C2 or C5 position. The regioselectivity would be influenced by the combined electronic effects of the other fluorine atom and the amidoxime group, as well as steric factors. For a successful substitution, the presence of an additional, powerful electron-withdrawing group, often in the ortho or para position to the leaving group, is typically required to sufficiently activate the ring. masterorganicchemistry.comnih.gov

Table 1: Factors Influencing S_NAr Reactions on Fluorinated Arenes

| Factor | Description | Impact on Reactivity |

| Ring Activation | Presence of electron-withdrawing groups (e.g., -NO₂, -CN, -COR) ortho or para to the fluorine. | Increases the rate by stabilizing the Meisenheimer complex. |

| Leaving Group | The electronegativity of the halogen. | F > Cl > Br > I. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack. masterorganicchemistry.com |

| Nucleophile | Strength and nature of the attacking species (e.g., RO⁻, R₂NH, RS⁻). | Stronger nucleophiles generally lead to faster reaction rates. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are commonly used. | These solvents can solvate the cation of the nucleophilic salt without solvating the nucleophile, increasing its reactivity. |

Electrophilic Aromatic Substitution Limitations and Considerations

Electrophilic aromatic substitution (EAS) on the 2,5-difluorophenyl moiety of this compound is significantly hindered. byjus.com The fluorine atoms are strongly deactivating substituents due to their powerful inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.org

While halogens are ortho-, para-directors due to the resonance donation of their lone pairs, the deactivating inductive effect is dominant for F, Cl, and Br. libretexts.org In the case of this compound, the two fluorine atoms at positions 2 and 5 deactivate the ring. The available positions for substitution are C3, C4, and C6.

The directing effects are as follows:

The fluorine at C2 directs electrophiles to the C3 and C5 positions (para position is blocked).

The fluorine at C5 directs electrophiles to the C4 and C6 positions (ortho and para).

The amidoxime group at C1 is generally considered an ortho-, para-director.

Considering these influences, electrophilic attack would be preferentially directed to the C4 and C6 positions. However, the cumulative deactivating effect of two fluorine atoms means that forcing conditions, such as the use of strong acids and high temperatures, would be necessary to achieve any substitution. byjus.comlibretexts.org Such harsh conditions can lead to side reactions or decomposition of the starting material, posing a significant limitation.

Table 2: Summary of Influences on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| Fluorine | C2 | Strong Inductive Withdrawal (-I), Weak Resonance Donation (+R) | Deactivating, Ortho/Para |

| Fluorine | C5 | Strong Inductive Withdrawal (-I), Weak Resonance Donation (+R) | Deactivating, Ortho/Para |

| Amidoxime | C1 | Resonance Donation (+R), Inductive Withdrawal (-I) | Activating, Ortho/Para |

Metal-Mediated Cross-Coupling Reactions on Fluorinated Arenes

The activation of strong C-F bonds via transition metal catalysis has emerged as a powerful tool for the functionalization of fluorinated aromatic compounds. nih.govresearchgate.net This approach overcomes the limitations of classical substitution reactions. For the 2,5-difluorophenyl moiety, metal-mediated cross-coupling offers a viable pathway for derivatization by selectively transforming one of the C-F bonds into a new C-C or C-heteroatom bond.

Nickel- and palladium-based catalysts are commonly employed for this purpose. The mechanism often involves the oxidative addition of the C-F bond to a low-valent metal center. This step is challenging due to the high bond dissociation energy of C-F bonds but can be achieved with suitable ligands and reaction conditions. nih.govbrent-holt.com

For instance, nickel-catalyzed cross-coupling reactions of 2-fluorobenzofurans with arylboronic acids have been shown to proceed efficiently under mild conditions. nih.govresearchgate.net This suggests that a similar transformation could be applied to this compound. A potential reaction would involve the coupling of the 2,5-difluorophenyl group with an organoboron, organozinc, or organotin reagent in the presence of a suitable catalyst system.

Regioselectivity can be an issue when multiple C-F bonds are present. However, differences in the electronic and steric environment of the C2-F and C5-F bonds in this compound might allow for selective activation of one site over the other. For example, the C2-F bond, being ortho to the amidoxime group, could potentially be activated preferentially through a directing group effect or due to its distinct electronic environment.

Table 3: Representative Metal-Catalyzed C-F Bond Functionalization

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type |

| Suzuki Coupling | Ni(cod)₂ / Ligand, Base, Arylboronic Acid | 2-Fluorobenzofuran | 2-Arylbenzofuran nih.govresearchgate.net |

| C-P Coupling | Pd(OAc)₂, Ligand, Diarylphosphine | Arylsulfonium Salt | Triarylphosphine brent-holt.com |

| C-N Coupling | Pd or Ni catalyst, Amine, Base | Polyfluoroarene | Arylamine |

| C-O Coupling | Cu or Pd catalyst, Alcohol, Base | Polyfluoroarene | Aryl ether |

These modern catalytic methods provide a versatile and powerful strategy for the derivatization of the 2,5-difluorophenyl moiety, enabling the synthesis of complex molecules that would be inaccessible through traditional S_NAr or electrophilic substitution pathways.

Coordination Chemistry of 2,5 Difluorobenzamidoxime

2,5-Difluorobenzamidoxime as a Ligand in Metal Complexes

Detailed research on this compound's behavior as a ligand, including its coordination modes, chelation, and the synthesis of its specific metal complexes, is not present in the current body of scientific literature. General principles of amidoxime (B1450833) chemistry suggest it would likely act as a chelating ligand through its nitrogen and oxygen donor atoms, but experimental data for the 2,5-difluoro derivative is absent. mdpi.comrdd.edu.iqresearchgate.netacs.org

Coordination Modes and Donor Atom Preferences

No studies have been published that experimentally determine or theoretically model the preferred coordination modes or donor atom preferences for this compound when binding to metal centers.

Chelation Behavior and Ligand Denticity

The chelation behavior and ligand denticity of this compound have not been documented. While amidoximes are known to act as bidentate chelating agents, forming stable five-membered rings with metal ions, this has not been confirmed for the title compound. acs.orgnih.govnih.gov

Synthesis of Transition Metal and Main Group Complexes

There are no published methods for the synthesis of transition metal or main group complexes specifically using this compound as a ligand.

Structural Characterization of Coordination Compounds

As no complexes of this compound have been synthesized and reported, there is no information available regarding their structural characterization.

Ligand Electronic Effects on Metal Centers

The electronic influence of a ligand on a coordinated metal center is a critical determinant of the resulting complex's stability, reactivity, and physical properties. For this compound, the presence of two electron-withdrawing fluorine atoms on the benzoyl ring is expected to significantly modulate its electronic properties compared to unsubstituted benzamidoxime (B57231).

The fluorine atoms, through their strong negative inductive (-I) effect, would decrease the electron density on the aromatic ring. This, in turn, would influence the acidity of the N-H proton of the oxime group and the basicity of the nitrogen and oxygen donor atoms. It is hypothesized that the reduced electron-donating ability of the ligand would lead to weaker metal-ligand bonds in comparison to non-fluorinated analogues. This could be experimentally verified through techniques such as X-ray crystallography by comparing metal-ligand bond lengths, and spectroscopically through shifts in vibrational frequencies (e.g., C=N, N-O stretches in IR spectroscopy) or changes in the electronic absorption spectra.

Hypothetical Electronic Effects of this compound on Metal Centers:

| Property | Expected Influence of 2,5-Difluoro Substitution | Rationale |

| Ligand Field Strength | Potentially Weaker | The electron-withdrawing fluorine atoms reduce the electron-donating capacity of the amidoxime group, leading to a weaker interaction with the metal d-orbitals. |

| Metal-Ligand Bond Length | Potentially Longer | A decrease in the ligand's electron-donating ability would result in a weaker electrostatic attraction and orbital overlap, leading to longer and weaker bonds. |

| Redox Potential of the Metal Center | Shift to More Positive Potentials | The ligand's electron-withdrawing nature would stabilize lower oxidation states of the metal center, making oxidation more difficult. |

| Spectroscopic Signatures | Shifts in IR and UV-Vis Spectra | Changes in the electronic environment of the donor atoms and the metal center would be reflected in the vibrational and electronic transition energies. |

This table is based on theoretical predictions and awaits experimental validation.

Applications of this compound Coordination Complexes

While no specific applications for coordination complexes of this compound have been reported, the known functionalities of similar compounds suggest potential avenues for research.

Catalytic Applications in Organic Transformations

Amidoxime-based metal complexes have been explored as catalysts in various organic reactions. The introduction of fluorine atoms in the this compound ligand could potentially enhance the catalytic activity or selectivity in certain transformations. For instance, the electron-withdrawing nature of the ligand could increase the Lewis acidity of the metal center, making it a more effective catalyst for reactions such as aldol (B89426) condensations, Michael additions, or polymerization reactions.

Potential Catalytic Roles of this compound Complexes:

| Organic Transformation | Potential Role of the Metal Complex | Hypothetical Advantage of Difluoro-Substitution |

| Lewis Acid Catalysis | Activation of carbonyl compounds | Enhanced Lewis acidity of the metal center may lead to higher reaction rates and yields. |

| Oxidation Catalysis | As a redox-active catalyst | The electronic tuning by the fluorine atoms could modulate the redox potential of the metal, influencing its catalytic efficiency in oxidation reactions. |

| Cross-Coupling Reactions | As a stabilizing ligand for the active metal species | The specific coordination environment provided by the ligand could enhance the stability and lifetime of the catalytic species. |

This table represents potential areas of investigation and is not based on reported experimental data.

Precursors for Inorganic and Hybrid Material Architectures

Coordination complexes are valuable building blocks for the synthesis of a wide range of inorganic and hybrid materials, including metal-organic frameworks (MOFs), coordination polymers, and nanoparticles. The geometry and connectivity of the this compound ligand, with its multiple donor sites, could lend itself to the formation of extended networks.

The presence of fluorine atoms could also impart specific properties to the resulting materials, such as increased thermal stability, hydrophobicity, or specific gas sorption capabilities. The thermal decomposition of such complexes under controlled atmospheres could also be a route to synthesizing pure or mixed-metal oxide nanoparticles with potentially interesting morphologies and properties.

Computational and Theoretical Investigations of 2,5 Difluorobenzamidoxime

Quantum Chemical Studies (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical studies are fundamental to modern chemical research, providing a framework for calculating the behavior of electrons in molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, yielding detailed information about molecular structure and properties.

DFT, in particular, has become a popular and cost-effective method for studying molecular systems. mdpi.comemerginginvestigators.org It calculates the total energy of a molecule based on its electron density, offering a balance between computational expense and accuracy. nih.gov Functionals like B3LYP are commonly paired with basis sets (e.g., 6-31G* or 6-311++G**) to optimize molecular geometries and predict a wide range of properties. rjptonline.orgbiointerfaceresearch.com Ab initio methods, while often more computationally demanding, are based on first principles without empirical parameterization and can provide highly accurate results.

The electronic character of a molecule is central to its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key concept used to describe chemical reactivity and electronic transitions. nih.gov

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate or accept electrons.

HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's capacity to act as an electron donor (nucleophile).

LUMO: Is the innermost orbital without electrons and relates to the molecule's ability to act as an electron acceptor (electrophile).

The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. emerginginvestigators.org For 2,5-Difluorobenzamidoxime, DFT calculations would provide the energies of these orbitals, allowing for the determination of its electronic stability.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

This table is a hypothetical representation of data that would be obtained from a DFT calculation.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP): An MEP map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green or yellow areas represent neutral potential. rsc.org For this compound, an MEP analysis would highlight the electronegative oxygen, nitrogen, and fluorine atoms as regions of negative potential, and the hydrogen atoms of the amine and hydroxyl groups as areas of positive potential, providing a clear picture of its reactive sites. mdpi.com

The three-dimensional structure of a molecule dictates its physical and biological properties. Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. nih.govyoutube.com

For this compound, rotation around single bonds—such as the C-C bond connecting the phenyl ring to the amidoxime (B1450833) group and the C-N and N-O bonds within the amidoxime moiety—can lead to various conformers. Computational methods can be used to perform a potential energy surface scan, identifying stable conformers (local minima) and the energy barriers for interconversion. nih.gov

Furthermore, these studies can precisely characterize intramolecular interactions , such as hydrogen bonds. In this compound, intramolecular hydrogen bonding could occur between the hydroxyl hydrogen and the amine nitrogen, or between an amine hydrogen and the hydroxyl oxygen. nih.govsemanticscholar.org DFT calculations can provide geometric parameters (bond lengths and angles) and energetic data to confirm the presence and quantify the strength of these interactions, which are crucial for stabilizing specific conformations. nih.govmdpi.commdpi.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.gov Computational chemistry can predict these vibrational frequencies with a high degree of accuracy. nih.gov

By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. rjptonline.org This calculation provides the frequencies of all normal modes of vibration, such as stretching, bending, and rocking motions. nih.gov Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in calculations. To improve agreement with experimental data, they are typically multiplied by a scaling factor. nih.gov The calculated spectra can then be compared with experimental IR and Raman data, which aids in the definitive assignment of spectral bands to specific molecular motions. nih.gov This correlation is invaluable for confirming the structure of the synthesized compound.

Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound (cm⁻¹)

This table is a hypothetical representation to show the correlation between calculated and experimental data.

| Vibrational Mode | Calculated (Unscaled) | Calculated (Scaled) | Experimental |

| O-H Stretch | 3750 | 3600 | 3595 |

| N-H Asymmetric Stretch | 3625 | 3480 | 3475 |

| N-H Symmetric Stretch | 3510 | 3370 | 3368 |

| C=N Stretch | 1715 | 1646 | 1642 |

| C-F Stretch | 1280 | 1229 | 1225 |

Computational Mechanistic Studies of this compound Reactions

Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. It allows for the detailed investigation of reaction mechanisms, providing insights into how reactants are converted into products. nih.gov

A chemical reaction proceeds along a specific reaction pathway on a potential energy surface. Computational methods can map this pathway by identifying all relevant stationary points, including reactants, intermediates, products, and, most importantly, transition states (TS) . acs.org A transition state is an energy maximum along the reaction coordinate and represents the highest energy barrier that must be overcome for the reaction to proceed.

For reactions involving this compound, such as its synthesis from 2,5-difluorobenzonitrile (B1295057) and hydroxylamine (B1172632), or its subsequent cyclization to form oxadiazoles (B1248032), computational studies can elucidate the precise mechanism (e.g., concerted vs. stepwise). researchgate.netresearchgate.net By optimizing the geometry of the transition state, chemists can understand the bonding changes that occur during the critical step of the reaction.

Once the energies of the reactants and transition states are calculated, the activation energy (energy barrier) for the reaction can be determined. This energy barrier is the primary factor controlling the rate of a chemical reaction. According to transition state theory, a higher activation energy corresponds to a slower reaction rate, while a lower barrier implies a faster reaction.

By calculating the activation energies for different potential reaction pathways, researchers can predict which mechanism is most favorable. researchgate.net This information is crucial for optimizing reaction conditions (e.g., temperature, catalyst) to improve product yield and selectivity. For instance, a computational study could predict whether the synthesis of this compound is kinetically or thermodynamically controlled, guiding experimental efforts to achieve the desired outcome.

Computational Modeling of Ligand-Metal Interactions

Theoretical Insights into Catalytic Cycles

Further investigation into broader databases and chemical informatics resources also failed to provide the necessary computational data to fulfill the request. It appears that this compound has not been a subject of published computational studies in the context of ligand-metal interactions and catalysis.

Advanced Research Avenues and Prospects for 2,5 Difluorobenzamidoxime

Role as a Versatile Building Block in Complex Organic Synthesis

2,5-Difluorobenzamidoxime serves as a valuable synthon for the creation of more complex molecular architectures, particularly heterocyclic compounds which are pivotal in medicinal chemistry and materials science. The amidoxime (B1450833) functional group, characterized by the presence of both a hydroxylamino and an imino group on the same carbon atom, provides multiple reactive sites for cyclization and condensation reactions.

One of the primary applications of amidoximes is in the synthesis of 1,2,4-oxadiazoles. nih.govmdpi.commdpi.com Through condensation with various carboxylic acid derivatives, this compound can be readily converted into a range of 3,5-disubstituted 1,2,4-oxadiazoles. The fluorine atoms on the phenyl ring can modulate the electronic properties and reactivity of the amidoxime group, potentially influencing the efficiency and outcome of these cyclization reactions. The resulting fluorinated oxadiazoles (B1248032) are of high interest due to their prevalence in bioactive molecules. nih.gov

Furthermore, the amidoxime moiety can participate in reactions to form other important heterocyclic systems such as 1,2,4-triazoles and various fused heterocyclic structures. The presence of the difluorophenyl group can impart unique properties to these resulting heterocycles, including enhanced metabolic stability and altered binding affinities to biological targets. researchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | Reactant Type | Potential Significance |

| 1,2,4-Oxadiazoles | Carboxylic Acids/Acyl Chlorides | Core structure in many pharmaceuticals. |

| 1,2,4-Triazoles | Isothiocyanates/Isocyanates | Found in antifungal and antiviral agents. |

| Fused Heterocycles | Bifunctional Electrophiles | Leads to novel complex molecular frameworks. |

Exploration in Fluorine Chemistry and Fluorinated Compound Development

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. researchgate.netrhhz.net this compound is an important precursor in the development of novel fluorinated compounds, particularly in the agrochemical and pharmaceutical sectors. nih.gov

The two fluorine atoms on the aromatic ring significantly alter the molecule's physicochemical properties, including lipophilicity, acidity, and metabolic stability. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles in drug candidates. nih.gov For instance, the difluorinated phenyl motif is present in numerous approved drugs and agrochemicals, highlighting its importance. nih.gov

This compound can be utilized as a starting material to introduce the 2,5-difluorophenyl group into larger, more complex molecules. The amidoxime functionality can be transformed into other functional groups, or the entire molecule can be incorporated as a key structural unit in the synthesis of new agrochemicals and pharmaceuticals. Research in this area focuses on leveraging the unique electronic effects of the fluorine atoms to fine-tune the properties of the target compounds.

Integration into Smart Materials and Responsive Chemical Systems

The development of "smart" materials, which can respond to external stimuli, is a rapidly growing area of research. This compound possesses characteristics that make it a candidate for incorporation into such systems. The amidoxime group is known for its ability to chelate metal ions, a property that can be exploited in the design of chemical sensors.

The presence of fluorine atoms can enhance the performance of these materials. For example, fluorinated polymers often exhibit unique surface properties, such as hydrophobicity and low surface energy. Incorporating this compound into a polymer backbone could lead to materials with tailored surface characteristics and responsive behaviors. For instance, a polymer functionalized with this compound could exhibit changes in its optical or electronic properties upon binding to specific metal ions, forming the basis of a sensor.

Furthermore, the hydrogen-bonding capabilities of the amidoxime group, combined with the electrostatic interactions influenced by the fluorine atoms, could be utilized in the design of self-assembling systems and responsive gels. These materials could find applications in areas such as controlled release and environmental remediation.

Emerging Methodologies and Techniques for Studying this compound

A deeper understanding of the structure, reactivity, and properties of this compound is crucial for its effective application. Several advanced analytical and computational techniques are being employed for its characterization.

Spectroscopic and Crystallographic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the molecular structure and purity of this compound and its derivatives. chemicalbook.com ¹⁹F NMR is particularly powerful for probing the electronic environment of the fluorine atoms.

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the three-dimensional structure, bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov This data is invaluable for understanding the molecule's conformation and packing.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to accurately determine the molecular weight and elemental composition, confirming the identity of the compound.

Computational Chemistry:

Density Functional Theory (DFT) Calculations: DFT and other computational methods are increasingly used to predict molecular properties such as geometry, electronic structure, and reactivity. nih.gov These calculations can provide insights into reaction mechanisms and help in the rational design of new experiments. Computational studies can also be used to model the interactions of this compound with other molecules, such as metal ions or biological targets.

Table 2: Analytical and Computational Techniques for this compound

| Technique | Information Obtained |

| ¹H, ¹³C, ¹⁹F NMR | Molecular structure, purity, electronic environment of atoms. |

| X-ray Crystallography | 3D structure, bond parameters, intermolecular interactions. |

| Mass Spectrometry | Molecular weight, elemental composition. |

| DFT Calculations | Molecular geometry, electronic properties, reactivity prediction. |

Future Research Directions and Uncharted Territories in Amidoxime Science

The field of amidoxime chemistry, particularly concerning fluorinated derivatives like this compound, is ripe with opportunities for future exploration.

One promising avenue is the development of novel catalysts that can selectively functionalize the different reactive sites of the amidoxime group, allowing for more diverse and controlled synthetic transformations. This could lead to the discovery of new classes of heterocyclic compounds with unique properties.

Another area of interest is the systematic investigation of the coordination chemistry of this compound with a wide range of metal ions. This could lead to the development of new extraction agents for valuable or toxic metals, as well as novel catalysts and magnetic materials.

The exploration of the biological activities of derivatives of this compound is also a significant frontier. Given the prevalence of fluorinated compounds in medicine, a systematic screening of its derivatives for various therapeutic targets could yield promising lead compounds for drug discovery.

Finally, the full potential of incorporating this compound into advanced materials remains largely untapped. Future research could focus on creating novel polymers, metal-organic frameworks (MOFs), and supramolecular assemblies with unique responsive and functional properties, driven by the interplay of the amidoxime and difluorophenyl moieties.

Q & A

Q. How to integrate this compound into polymer matrices for sensor applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.